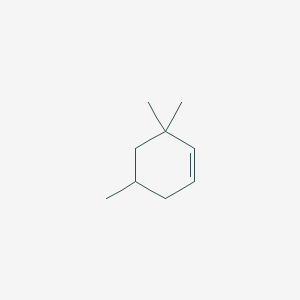

Cyclohexene, 3,3,5-trimethyl-

描述

Cyclohexene, 3,3,5-trimethyl- is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohexene, 3,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexene, 3,3,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 3,3,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclohexene, 3,3,5-trimethyl- (CAS Number: 78-59-1), is a cyclic compound with significant biological activities attributed to its structural properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and toxicological profiles based on diverse research findings.

- Chemical Formula : C9H14O

- IUPAC Name : 3,5,5-trimethylcyclohex-2-en-1-one

- Molecular Weight : 138.21 g/mol

Antimicrobial Activity

Research indicates that cyclohexene derivatives exhibit a range of antimicrobial properties. For instance:

- Antibacterial Effects : Cyclohexene derivatives have shown activity against various gram-positive bacteria. A study reported that certain cyclohexene derivatives displayed minimum inhibitory concentration (MIC) values of 18 μM against Bacillus subtilis but were ineffective against gram-negative bacteria like Escherichia coli at concentrations around 5 mM .

- Antifungal Properties : Some derivatives have also demonstrated antifungal activity. The presence of cyclohexene in natural extracts contributes to their antimicrobial efficacy, highlighting the potential for developing new antimicrobial agents from these compounds .

Anticancer Activity

Cyclohexene derivatives have been investigated for their anticancer properties:

- Cytotoxicity : A synthetic derivative known as MC-3129 showed significant cytotoxic effects on human leukemia cells, leading to reduced cell viability and induced apoptosis. In vivo studies indicated that MC-3129 inhibited tumor growth in mouse models .

- Antiproliferative Effects : Another study found that certain cyclohexene derivatives exhibited moderate antiproliferative activity against cancer cell lines such as NCI-H460 and M14 .

Toxicological Profile

The safety profile of cyclohexene, 3,3,5-trimethyl-, has been assessed through various toxicity studies:

- Acute Toxicity : The compound showed very low acute toxicity with a median lethal concentration (LC50) value of 7000 mg/m³ in rat studies . Clinical signs included respiratory irritation and potential liver congestion at higher concentrations.

- Genotoxicity : In vitro studies indicated that cyclohexene did not exhibit mutagenic activity in Ames tests and did not induce unscheduled DNA synthesis in rat hepatocytes. The compound is not expected to cause genotoxic effects based on available data .

Study on MC-3129

A notable case study involved the synthetic derivative MC-3129:

- Objective : To evaluate its effects on cell viability and apoptosis in human leukemia cells.

- Findings : The study reported significant inhibition of cell viability and induction of apoptosis through mechanisms involving mitochondrial translocation of cofilin. This suggests potential therapeutic applications for leukemia treatment .

Antimicrobial Efficacy Study

Another case focused on the antimicrobial efficacy of cyclohexene derivatives:

- Objective : To assess the antibacterial activity against Bacillus subtilis and Escherichia coli.

- Findings : The study confirmed that certain derivatives were effective against gram-positive bacteria but lacked efficacy against gram-negative strains, indicating the selective nature of these compounds .

Summary Table of Biological Activities

属性

IUPAC Name |

3,3,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLBFQEABXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883408 | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-45-7 | |

| Record name | 3,3,5-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .epsilon.-Cyclogeraniolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QC8S8X5F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,3,5-Trimethylcyclohexene in natural product chemistry?

A1: 3,3,5-Trimethylcyclohexene is a significant volatile organic compound found in the essential oil of Artemisia absinthium (wormwood) []. This essential oil, rich in 3,3,5-Trimethylcyclohexene (27.93%) and camphor (22.50%), exhibits insecticidal activity against the potato moth, Phthorimaea operculella [].

Q2: Can fungi produce 3,3,5-Trimethylcyclohexene and, if so, what is its potential significance?

A2: Yes, the endophytic fungus Gliocladium roseum (NRRL 50072) produces 3,3,5-Trimethylcyclohexene as part of a complex mixture of volatile hydrocarbons and hydrocarbon derivatives []. Interestingly, this profile, dubbed "myco-diesel", resembles the composition of diesel fuel and has potential implications for biofuel production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。